molecular formula C15H18N4OS B5592058 4-(benzylideneamino)-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one

4-(benzylideneamino)-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one

Cat. No.: B5592058
M. Wt: 302.4 g/mol
InChI Key: CKGAYKFDVPKFRO-MHWRWJLKSA-N
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Description

4-(benzylideneamino)-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one is a useful research compound. Its molecular formula is C15H18N4OS and its molecular weight is 302.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.12013238 g/mol and the complexity rating of the compound is 484. The solubility of this chemical has been described as 1.1 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

4-(benzylideneamino)-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one and its derivatives have been actively researched for their synthesis methods and potential as antimicrobial agents. The compound and its related derivatives have shown significant activity against a variety of microorganisms, indicating their potential in developing new antimicrobial agents. For instance, studies have synthesized novel triazine derivatives and evaluated their antimicrobial activities against different bacterial and fungal strains, demonstrating their effectiveness in inhibiting microbial growth (Malik & Patel, 2017). Similarly, another study focused on synthesizing triazine derivatives and assessing their antitubercular and antimicrobial potentials, providing insights into the structure-activity relationships of these compounds (Deohate & Mulani, 2020).

Antioxidant Properties

Research into the antioxidant properties of triazine derivatives, including this compound, has revealed promising results. Novel compounds synthesized with this core structure have been shown to exhibit potent antioxidant activity, potentially offering therapeutic benefits against oxidative stress-related diseases. The effectiveness of these compounds as antioxidants highlights their potential in medicinal chemistry and pharmaceutical applications (Maddila et al., 2015).

Potential in Cell Differentiation and Cardiogenesis

The synthesis of triazine derivatives has also been explored for their potential effects on cell differentiation, particularly cardiogenesis. One study developed a one-pot synthesis method for triazines that could influence cell differentiation, indicating the potential of these compounds in regenerative medicine and therapeutic applications related to heart disease (Linder et al., 2018).

Enantioselective Reactions and Synthesis

Enantioselective synthesis involving triazine derivatives has been investigated, demonstrating the versatility of these compounds in organic chemistry. For example, the use of triazine derivatives in enantioselective diethylzinc addition reactions has been studied, showcasing their application in synthesizing chiral molecules with high enantiomeric excesses. This research underscores the utility of triazine derivatives in developing enantioselective synthesis methods for producing optically active compounds (El-Shehawy, 2006).

Properties

IUPAC Name

4-[(E)-benzylideneamino]-6-tert-butyl-3-methylsulfanyl-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS/c1-15(2,3)12-13(20)19(14(21-4)18-17-12)16-10-11-8-6-5-7-9-11/h5-10H,1-4H3/b16-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGAYKFDVPKFRO-MHWRWJLKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(N(C1=O)N=CC2=CC=CC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=NN=C(N(C1=O)/N=C/C2=CC=CC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201320821
Record name 4-[(E)-benzylideneamino]-6-tert-butyl-3-methylsulfanyl-1,2,4-triazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660561
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

57057-63-3
Record name 4-[(E)-benzylideneamino]-6-tert-butyl-3-methylsulfanyl-1,2,4-triazin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201320821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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